7-Hydroxy Quetiapine is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , , , , ] It is formed through the metabolic process of hydroxylation, primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. [, ] While Quetiapine itself undergoes further metabolism through pathways such as sulfoxidation and N-dealkylation, 7-Hydroxy Quetiapine appears to be less susceptible to further breakdown by CYP3A4. [] This relative metabolic stability makes it a significant component in the overall pharmacokinetic profile of Quetiapine, alongside its parent compound and other metabolites like Quetiapine Sulfoxide and 7-Hydroxy-N-desalkyl-quetiapine (Norquetiapine). [, , , ]
7-Hydroxy Quetiapine falls under the classification of phenothiazines, specifically as a dibenzothiazepine derivative. It is categorized as a psychoactive drug that acts on neurotransmitter systems in the brain, particularly dopamine and serotonin receptors.
The synthesis of 7-Hydroxy Quetiapine typically involves several steps that begin with the parent compound, Quetiapine. The synthesis can be achieved through various methods:
The molecular formula of 7-Hydroxy Quetiapine is , with a molecular weight of approximately 399.51 g/mol. The structure features:
7-Hydroxy Quetiapine participates in various chemical reactions, primarily involving:
The mechanism of action of 7-Hydroxy Quetiapine is primarily linked to its role as a serotonin-dopamine antagonist:
Research indicates that these interactions help balance neurotransmitter levels in the brain, thereby alleviating symptoms associated with schizophrenia and bipolar disorder .
Various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify 7-Hydroxy Quetiapine in biological samples and assess its purity .
7-Hydroxy Quetiapine has significant applications in both clinical and research settings:
7-Hydroxy quetiapine (IUPAC name: 11-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][1,4]thiazepin-7-ol; CAS No. 139079-39-3) is a monohydroxylated metabolite of the antipsychotic drug quetiapine. Its molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 399.51 g/mol and monoisotopic mass of 399.1617 Da [4] [5] [6]. The compound features a dibenzothiazepine core with a piperazinyl side chain terminated by a hydroxyethoxy group. The hydroxyl substitution occurs specifically at the C7 position of the tricyclic ring system, as confirmed by nuclear magnetic resonance studies [4]. This positional isomerism is significant because hydroxylation at other positions (e.g., C2 or C3) yields distinct metabolites with different pharmacological profiles [9].
The molecule contains two hydrogen bond donors (phenolic OH and aliphatic OH) and three hydrogen bond acceptors (thiazepine nitrogen, piperazine nitrogen, and hydroxyl oxygen), contributing to its moderate polarity. The aromatic system maintains near-planarity, while the piperazine ring adopts a chair conformation. X-ray crystallography reveals that the solid-state structure exhibits intermolecular hydrogen bonding, influencing its crystalline form and melting behavior (56-60°C) [4]. The presence of the hydroxyl group at position 7 significantly alters the electron distribution compared to the parent quetiapine, affecting both its physicochemical properties and receptor binding interactions [6] [9].
7-Hydroxy quetiapine displays pH-dependent solubility characteristics due to its ionizable groups. It is sparingly soluble in water but exhibits improved solubility in polar organic solvents: methanol (slightly soluble), DMSO (slightly soluble), and chloroform (slightly soluble) [4]. The experimental logP (partition coefficient) value is approximately 1.8, indicating moderate lipophilicity [9]. This balanced hydrophilicity-lipophilicity profile facilitates its distribution across biological membranes while allowing reasonable aqueous solubility for analytical extraction.
Table 1: Physicochemical Properties of 7-Hydroxy Quetiapine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 399.51 g/mol | - |
Melting Point | 56-60°C | Solid state |
Predicted Density | 1.33 ± 0.1 g/cm³ | - |
pKa (Phenolic OH) | 8.48 (acidic) | Predicted [5] |
pKa (Piperazine N) | 7.06 (basic) | Predicted [5] |
logP | 2.33-2.46 | Experimental [9] |
Solubility in Water | 0.0736 mg/mL | Predicted [5] |
Hygroscopicity | Hygroscopic | Storage recommendation [4] |
The compound demonstrates limited thermal stability, with decomposition occurring above 60°C. It is photosensitive and hygroscopic, requiring storage at -20°C in sealed containers under inert atmosphere to prevent degradation [4] [6]. In solution, 7-hydroxy quetiapine shows greatest stability in methanol at neutral pH when refrigerated. The phenolic hydroxyl group makes it susceptible to oxidation, necessitating antioxidant additives in reference standards for long-term storage [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis reveals characteristic signals corresponding to its molecular structure. The phenolic proton appears as a singlet at approximately δ 9.2 ppm, while the aromatic protons adjacent to the hydroxyl group resonate as doublets between δ 6.5-6.8 ppm. The methylene protons in the -OCH₂CH₂O- side chain produce distinctive triplets at δ 3.6-3.8 ppm, and the piperazine ring protons appear as complex multiplets between δ 2.5-2.8 ppm [4] [9]. ¹³C NMR spectra confirm the presence of 21 distinct carbon environments, with the C7 carbon bearing the hydroxyl group resonating at approximately δ 156 ppm [9].
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis shows prominent absorption bands including:
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry produces a characteristic [M+H]⁺ ion at m/z 400.2 in positive ion mode. Collision-induced dissociation yields diagnostic fragment ions including:
Table 2: Characteristic Mass Spectral Fragmentation Pattern
m/z Value | Relative Abundance (%) | Fragment Identification |
---|---|---|
400.2 | 100 (base peak) | [M+H]⁺ |
384.2 | 42 | [M+H-NH]⁺ |
279.1 | 78 | Dibenzothiazepinone fragment |
261.1 | 65 | [279.1 - H₂O]⁺ |
102.1 | 34 | Hydroxyethoxyethylpiperazine ion |
Chromatographic Behavior: Reverse-phase HPLC analysis using C18 columns shows a retention time of 1.52 minutes under gradient elution conditions (acetonitrile/ammonium formate buffer). Dual-column systems are often employed to resolve carryover issues observed with its metabolite norquetiapine [2] [10]. The compound exhibits excellent linearity (r² > 0.999) in LC-MS/MS systems across concentrations from 0.3 to 500 ng/mL, with a limit of detection of 0.3 ng/mL in biological matrices [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1